
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Übersicht
Beschreibung
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS 503598-07-0) is a structurally distinct compound characterized by a diphenylpropyl backbone substituted with a carbamoyl group and an oxamic acid moiety. It is primarily recognized as a pharmaceutical impurity associated with Imidafenacin, a therapeutic agent used for overactive bladder syndrome. Its molecular formula is C₁₈H₁₈N₂O₄, and it serves as a critical intermediate in the synthesis and quality control of Imidafenacin-related impurities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of imidafenacin impurity involves several synthetic routes. One common method includes the reaction of 2-halogenated ethyl diphenylacetonitrile with 2-methyl imidazole in the presence of alcohol compounds as solvents and polyethylene glycol as a catalyst . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of imidafenacin impurity often employs high-performance liquid chromatography (HPLC) for separation and purification. This method uses phenyl silane bonded silica gel as a chromatographic column filler and a combination of buffer salt solutions and organic phases as mobile phases . This ensures high precision and specificity in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Imidafenacin impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is primarily researched for its potential as a pharmacological agent. It exhibits properties that may be beneficial in treating various conditions:
- Anticholinergic Activity : The compound has been studied for its anticholinergic effects, which can be useful in managing conditions like overactive bladder and other disorders where cholinergic signaling needs to be inhibited .
- Cardiovascular Effects : Some derivatives within the same chemical family have shown promise in cardiovascular applications, potentially aiding in heart function modulation .
Metabolic Studies
Research indicates that this compound can be involved in metabolic pathways that are crucial for drug metabolism studies. Understanding how this compound is processed in biological systems can provide insights into its efficacy and safety profile .
Case Study 1: Anticholinergic Effects
A study demonstrated the effectiveness of this compound in inhibiting contractions induced by carbachol in isolated guinea pig bladder strips. The compound was tested at varying concentrations to establish a concentration-inhibition curve, revealing significant anticholinergic activity at nanomolar concentrations .
Case Study 2: Cardiovascular Research
In another study focusing on cardiovascular effects, compounds related to this compound were evaluated for their ability to modulate heart rate and contractility in animal models. The results indicated that these compounds could serve as potential therapeutic agents for managing heart conditions due to their ability to influence adrenergic signaling pathways .
Wirkmechanismus
The mechanism of action of imidafenacin impurity is closely related to that of imidafenacin. Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity, reducing the frequency of urination in patients with overactive bladder . The impurity may also interact with these receptors, but its specific effects and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Imidafenacin-Related Compounds
Imidafenacin impurities and related compounds share the diphenylpropyl backbone but differ in functional groups, leading to varied pharmacological and chemical properties.
Key Differences :
- Oxamic Acid vs.
Oxamic Acid Derivatives in Drug Development
Oxamic acid derivatives are explored for diverse therapeutic applications.
Key Differences :
- Reactivity : Thiohydrazides of oxamic acids (e.g., ) exhibit higher reactivity for heterocycle formation compared to the target compound’s oxamic acid, which is more stable but less versatile in synthetic chemistry .
Diphenylpropyl Derivatives with Varied Functional Groups
The diphenylpropyl backbone is a common scaffold in pharmaceuticals, with functional groups dictating biological activity.
Key Differences :
- Functional Group Impact : The ammonium salt in isopropamide iodide confers anticholinergic activity, whereas the oxamic acid group in the target compound lacks such receptor specificity .
- Metabolic Stability : S-linked conjugates of diphenylpropyl isocyanate () are stable under acidic conditions but release reactive isocyanates in alkali, contrasting with the oxamic acid derivative’s stability across pH ranges .
Table 1: Structural Comparison of Diphenylpropyl Derivatives
Compound | Key Groups | Molecular Weight | Bioactivity |
---|---|---|---|
This compound | Oxamic acid, carbamoyl | 326.35 g/mol | Impurity (low direct activity) |
Isopropamide iodide | Ammonium salt | 480.43 g/mol | Anticholinergic |
Imidafenacin Related Compound 2 | Oxamide | 325.37 g/mol | Synthetic intermediate |
Table 2: Pharmacological Activity of Oxamic Acid Derivatives
Compound | Target Application | Potency (ED₅₀) | Notes |
---|---|---|---|
N-(4-thiazolyl)oxamic acids | Antiallergy | <2 mg/kg (oral) | Superior to disodium cromoglycate |
Thiohydrazides of oxamic acids | Heterocyclic synthesis | N/A | High reactivity for S-heterocycles |
Biologische Aktivität
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article synthesizes available research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a unique structure that combines a carbamoyl group with a diphenylpropyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds structurally related to this compound possess notable anticancer properties. For instance:
- A study evaluating various diphenyl derivatives highlighted their ability to induce apoptosis in cancer cells, suggesting that modifications in the chemical structure can enhance cytotoxic effects .
- In vitro assays have shown that certain derivatives can significantly inhibit cell proliferation in cancer cell lines at low micromolar concentrations .
Pharmacological Properties
The pharmacological profile of related compounds includes:
- Analgesic Activity : Similar diphenylpropylamine derivatives have been reported to exhibit analgesic properties, providing a basis for potential pain management applications .
- Sympatholytic Effects : Some derivatives have demonstrated sympatholytic activity, which may influence cardiovascular functions and stress responses .
Data Table: Summary of Biological Activities
Activity | Observed Effect | Reference |
---|---|---|
Cytotoxicity | High against MCF-7 cells | |
Analgesic | Significant pain relief in animal models | |
Sympatholytic | Reduced sympathetic nervous system activity |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of the diphenylpropyl framework. The findings suggest that:
- Structural Modifications : Alterations in substituents can significantly enhance biological activity. For example, adding specific functional groups has been shown to improve cytotoxic effects against cancer cells.
- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may affect multiple signaling pathways involved in cell survival and proliferation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid in pharmaceutical impurities?
- Methodology : Ion-exclusion chromatography (IEC) is preferred over reversed-phase HPLC due to the high polarity of oxamic acid derivatives. This technique resolves co-elution challenges and enables precise quantification of polar impurities. Validation parameters (e.g., LOD, LOQ) should align with ICH Q2(R1) guidelines .
- Data Example : A study demonstrated 51% TOC removal for oxamic acid derivatives using IEC, with retention times adjusted via pH gradients .
Q. How can researchers synthesize this compound and characterize its intermediates?
- Synthetic Route : Multi-step synthesis involving carbamoylation and oxamic acid coupling. Key intermediates include 3-carbamoyl-3,3-diphenylpropylamine, which is reacted with oxalyl chloride under controlled pH (6–7).
- Characterization : Use H/C NMR to confirm amide bond formation (δ 8.2–8.5 ppm for CONH) and LC-MS for purity assessment (>98%) .
Q. What spectroscopic techniques are suitable for structural elucidation of oxamic acid derivatives?
- Techniques : Photoelectron spectroscopy (PES) correlates experimental data with computational CNDO/s molecular orbital calculations to map electronic transitions. FT-IR identifies carbonyl (C=O) stretches at 1680–1720 cm and NH bending at 1540 cm .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound during oxidative decarboxylation?
- Mechanistic Insight : DFT calculations reveal that oxidative decarboxylation of oxamic acids is slightly endothermic ( +18 kJ/mol), favoring side reactions like amide formation (18% yield). Optimize catalysts (e.g., TEMPO/NaNO) to suppress by-products .
- Experimental Design : Monitor reaction progress via F NMR (if fluorinated analogs are used) or inline FT-IR for real-time carbonyl group tracking .
Q. What strategies mitigate contradictions in toxicity data for oxamic acid derivatives?
- Approach : Combine in vitro (e.g., HepG2 cell assays) and in silico (QSAR models) studies to differentiate parent compound toxicity from degradation by-products. For example, oxamic acid itself shows low cytotoxicity (IC > 1 mM), but its nitroso derivatives may exhibit genotoxicity .
Q. How can researchers evaluate the environmental fate of this compound in wastewater?
- Methodology : Simulate advanced oxidation processes (AOPs) with TiO/UV to assess degradation pathways. LC-MS/MS tracks persistent metabolites, while toxicity assays (e.g., Daphnia magna) evaluate eco-toxicity post-treatment .
Q. What computational tools predict the pharmacokinetic behavior of this compound?
- Tools : Molecular docking (AutoDock Vina) to study binding affinity with urinary bladder receptors (e.g., M3 muscarinic acetylcholine receptor). ADMET predictors (e.g., SwissADME) estimate logP (2.1 ± 0.3) and BBB permeability (low) .
Regulatory and Quality Control Questions
Q. What are the critical quality attributes (CQAs) for this compound in API manufacturing?
- CQAs : Impurity profiles (e.g., oxamide ≤ 0.15%), residual solvents (Class 2, < 500 ppm), and particle size distribution (D90 < 50 µm). Follow USP <1086> and ICH Q3A for specification setting .
Q. How do regulatory guidelines address the use of this compound in non-pharmaceutical applications?
- Compliance : The compound is prohibited in cosmetics under EU Directive 76/768/EEC (Annex II) due to structural similarities to banned ammonium salts. Prioritize genotoxicity studies (Ames test) for regulatory submissions .
Eigenschaften
IUPAC Name |
2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGURMKOKFOQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-07-0 | |
Record name | 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.